N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Description
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a cyclopropyl group at the 5-position. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure is characterized by the presence of a strained cyclopropane ring, which enhances lipophilicity and may influence bioavailability and target binding . The compound is synthesized via cyclocondensation or coupling reactions involving benzoylisothiocyanate and thiosemicarbazide derivatives, followed by cyclopropyl substitution (methods inferred from related syntheses in ).
Structure
3D Structure
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-10(8-4-2-1-3-5-8)13-12-15-14-11(17-12)9-6-7-9/h1-5,9H,6-7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPZYXYBQGESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352893 | |
| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556042-48-9 | |
| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspase-dependent pathways.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines by inhibiting key signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole-based benzamides are highly dependent on substituents at the 5-position of the thiadiazole ring. Below is a structural comparison with key analogs:
Physicochemical and Spectral Properties
- Lipophilicity : Cyclopropyl substituents increase logP compared to polar groups (e.g., methoxy or pyridinyl), favoring blood-brain barrier penetration .
- Spectral Data :
Key Research Findings
Substituent-Driven Activity : The 5-position substituent dictates target specificity. Cyclopropyl groups enhance lipophilicity, while methoxyphenyl groups improve stability .
Synthetic Efficiency : Microwave methods outperform conventional synthesis in yield and time, critical for scalable production .
Safety Profiles : Compounds like T-448 emphasize the importance of substituent selection in minimizing off-target effects .
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits promising properties including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings related to this compound.
1. Chemical Structure and Properties
This compound features a thiadiazole ring fused with a benzamide moiety. The presence of the cyclopropyl group enhances its pharmacological potential by increasing lipophilicity and modulating interactions with biological targets.
Table 1: Structural Features and Properties
| Feature | Description |
|---|---|
| Chemical Formula | CHNS |
| Molecular Weight | 220.3 g/mol |
| Key Functional Groups | Thiadiazole, Benzamide |
| CAS Number | 556042-48-9 |
2.1 Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits bacterial growth by targeting cell wall synthesis mechanisms.
Research Findings:
- In vitro studies indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like cefixime and streptomycin .
2.2 Anticancer Activity
The compound also exhibits anticancer properties by inducing apoptosis in cancer cells through caspase-dependent pathways.
- It activates specific apoptotic signaling cascades leading to programmed cell death in various cancer cell lines, including prostate (PC3) and colon (HT29) cancer cells .
Case Study:
A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay. Results indicated that derivatives with nitro substituents showed enhanced cytotoxicity compared to doxorubicin .
2.3 Anti-inflammatory Activity
The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
- It interferes with key signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .
The biological activities of this compound can be attributed to its ability to bind to specific enzymes or receptors within microbial and human cells.
| Activity Type | Mechanism Description |
|---|---|
| Antimicrobial | Inhibits peptidoglycan biosynthesis |
| Anticancer | Induces apoptosis via caspase activation |
| Anti-inflammatory | Modulates cytokine production through signaling inhibition |
4. Conclusion
This compound is a promising candidate in drug development due to its multifaceted biological activities. Its antimicrobial efficacy against resistant bacterial strains and potential anticancer properties make it a subject of ongoing research in medicinal chemistry. Future studies should focus on optimizing its structure for enhanced potency and exploring its mechanism at the molecular level.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions starting with cyclization of thiosemicarbazide derivatives followed by benzoylation. Key steps include:
- Cyclocondensation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with benzoyl chloride under reflux in anhydrous acetonitrile or DMF .
- Optimization of temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 70–85% in analogous compounds) .
- Purity validation via TLC and recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; thiadiazole C-N signals at 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 316.08 for CHNOS) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and thiadiazole C-S (~690 cm) .
Q. What are the recommended solubility and stability profiles for this compound?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF; limited solubility in aqueous buffers (use sonication or co-solvents like PEG-400) .
- Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or humidity to prevent thiadiazole ring degradation .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence biological activity compared to other alkyl/aryl groups?
- Structure-Activity Relationship (SAR) :
- The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism in hepatic microsomes (cf. tert-butyl or methyl substituents) .
- In anticancer assays, cyclopropyl derivatives show higher selectivity indices (e.g., IC = 2.1 µM vs. HeLa cells) compared to phenyl-substituted analogs (IC = 5.8 µM) due to improved membrane permeability .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Data Analysis Framework :
- Validate assay reproducibility via triplicate experiments with positive controls (e.g., doxorubicin) .
- Use transcriptomics/proteomics to identify differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratios) in responsive vs. resistant cell lines .
- Cross-reference with physicochemical properties (logP, polar surface area) to explain cell-penetration variability .
Q. How can microwave-assisted synthesis improve yield and reduce reaction time?
- Methodology :
- Replace conventional reflux with microwave irradiation (300 W, 80°C), reducing reaction time from 18 hours to 20 minutes for analogous thiadiazoles .
- Optimize solvent-free conditions using catalytic acetic acid to minimize side products (yield improvement from 65% to 89%) .
- Monitor reaction progress via in-situ FTIR to detect intermediate formation .
Q. What are the computational approaches for predicting target interactions?
- Molecular Modeling :
- Perform molecular docking (AutoDock Vina) with homology-modeled CDK1 or tubulin structures to identify binding poses .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models using descriptors like Hammett constants (σ) correlate electronic effects of substituents with activity .
Methodological Challenges and Solutions
Q. How to address low yields in benzoylation steps?
- Troubleshooting :
- Use Schlenk techniques to exclude moisture, which hydrolyzes benzoyl chloride .
- Replace triethylamine with DMAP as a catalyst to enhance acylation efficiency .
Q. What in vitro assays are most reliable for evaluating anticancer potential?
- Assay Selection :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
